molecular formula C25H30Cl2FN3O7 B13686924 Ethyl (R)-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[bis(boc)amino]pyridazine-3-carboxylate

Ethyl (R)-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[bis(boc)amino]pyridazine-3-carboxylate

Cat. No.: B13686924
M. Wt: 574.4 g/mol
InChI Key: KXTZXAWGXSCLCC-UHFFFAOYSA-N
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Description

This compound is a chiral pyridazine derivative featuring:

  • A pyridazine core substituted at positions 3, 5, and 4.
  • An ethyl carboxylate group at position 2.
  • A (R)-configured 1-(2,6-dichloro-3-fluorophenyl)ethoxy substituent at position 3.
  • A bis(tert-butoxycarbonyl)amino (bis-Boc) group at position 5.

The Boc groups enhance stability during synthesis, while the dichloro-fluorophenyl moiety may influence lipophilicity and target binding.

Properties

IUPAC Name

ethyl 6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30Cl2FN3O7/c1-9-35-21(32)16-12-17(36-13(2)18-14(26)10-11-15(28)19(18)27)20(30-29-16)31(22(33)37-24(3,4)5)23(34)38-25(6,7)8/h10-13H,9H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTZXAWGXSCLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C(=C1)OC(C)C2=C(C=CC(=C2Cl)F)Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30Cl2FN3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (R)-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[bis(boc)amino]pyridazine-3-carboxylate is a compound belonging to the pyridazine class, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of key intermediates followed by functionalization. The synthesis process is crucial as it influences the compound’s biological activity.

  • Starting Materials : The synthesis begins with the preparation of pyridazine derivatives through reactions involving 2,6-dichloro-3-fluorophenol and various ethoxy compounds.
  • Key Reactions : The use of Boc (tert-butyloxycarbonyl) protection for amino groups is common to enhance stability during subsequent reactions.
  • Final Product Formation : The final product is obtained through esterification and purification processes.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyridazine derivatives, including this compound. These compounds have shown promising results in vitro against various cancer cell lines.

  • Cell Lines Tested : The compound has been evaluated against breast cancer cell lines such as T-47D and MDA-MB-231.
  • Mechanism of Action : The proposed mechanism includes cell cycle arrest and induction of apoptosis. In particular, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator in cell cycle progression.
CompoundCell LineIC50 (µM)Mechanism
Ethyl (R)-5...T-47D1.37 ± 0.04CDK2 Inhibition
Ethyl (R)-5...MDA-MB-2312.62 ± 0.08Apoptosis Induction

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound indicates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.

  • Absorption : The compound exhibits good solubility in biological fluids.
  • Metabolism : Initial studies suggest metabolic stability with minimal degradation under physiological conditions.
  • Excretion : Predicted to be primarily excreted via renal pathways.

Case Studies

Several case studies have explored the efficacy of pyridazine derivatives in clinical settings:

  • Study on Breast Cancer : A study demonstrated that certain pyridazines exhibited significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
  • In Vivo Studies : Animal models have been utilized to assess tumor growth inhibition when treated with pyridazine derivatives, showing promising results that warrant further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Features of Comparable Compounds
Compound Name Core Structure Key Functional Groups Molecular Weight (Da) Potential Application
Ethyl (R)-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[bis(boc)amino]pyridazine-3-carboxylate Pyridazine Bis-Boc, dichloro-fluorophenyl ethoxy, ethyl carboxylate ~650–700 (estimated) Kinase inhibitor intermediate
Compound 15 (from ) Benzimidazole-pyridine Sulfamoyl, methoxyethoxy chains, methyl benzimidazole 1132.44 (observed) Self-assembly or ligand design
tert-butyl (R)-4-(4-(6-(bis(boc)amino)-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate () Pyridine-piperidine Bis-Boc, dichloro-fluorophenyl ethoxy, tert-butyl, pyrazole ~800–850 (estimated) Crizotinib precursor

Key Differences and Implications

Core Heterocycles :

  • The target compound’s pyridazine core is less common in drug intermediates compared to the pyridine () or benzimidazole-pyridine () systems. Pyridazine’s electron-deficient nature may alter reactivity or binding interactions in medicinal applications .

Protecting Groups :

  • The bis-Boc group in the target compound contrasts with the tert-butyl group in ’s piperidine derivative. Boc groups are acid-labile, enabling controlled deprotection during synthesis, whereas tert-butyl groups offer steric bulk and stability .

Substituent Effects :

  • The 2,6-dichloro-3-fluorophenyl ethoxy group in the target compound enhances lipophilicity compared to the hydrophilic methoxyethoxy chains in Compound 15 (). This difference likely impacts solubility and membrane permeability .

Synthetic Utility :

  • The target compound’s structure aligns with intermediates in crizotinib-like pathways (e.g., via piperidine coupling in ), whereas Compound 15’s sulfamoyl and benzimidazole motifs suggest applications in self-assembly or receptor targeting .

Pharmacological and Physicochemical Considerations

  • Solubility : The hydrophilic methoxyethoxy chains in Compound 15 may improve aqueous solubility relative to the target compound’s hydrophobic dichloro-fluorophenyl group.
  • Metabolic Stability : The Boc groups in the target compound may slow metabolic degradation compared to unprotected amines in analogs.
  • Stereochemical Impact: The (R)-configuration at the ethoxy group could confer selectivity in kinase binding, a feature absent in non-chiral analogs like Compound 15.

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl (R)-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[bis(tert-butoxycarbonyl)amino]pyridazine-3-carboxylate generally involves:

  • Construction of the pyridazine ring system.
  • Introduction of the 2,6-dichloro-3-fluorophenyl ethoxy substituent.
  • Installation and protection of amino groups with Boc groups.
  • Final esterification to form the ethyl carboxylate.

The synthetic route is designed to maintain stereochemical integrity at the chiral center and to protect sensitive amino functionalities during the multi-step process.

Key Intermediates and Reagents

Stepwise Preparation Details

Step Description Reagents and Conditions Yield (%) Notes
1 Coupling of pyridazine intermediate with Boc-L-Proline A solution of pyridazine intermediate (A5, 41.8 g, 200 mmol) in 1,2-dichloroethane (800 mL) treated with Boc-L-Proline (26.9 g, 125 mmol), EDCI (31.1 g, 163 mmol), and DMAP (4.12 g, 33.8 mmol) at 0 °C, stirred overnight at room temperature 65.6 Product C1 isolated after aqueous workup and column chromatography (PE:EA = 30:1)
2 Conversion of intermediate C1 to final compound C Procedure analogous to that converting B1 to B (details not explicitly given but involves further functionalization and protection steps) 26.4 (from C1) Final product purified by chromatography, confirming stereochemistry and purity

Microwave-Assisted Synthesis of Key Intermediate

An important intermediate, 6-chloro-5-fluoro-2-(tetrahydro-2H-pyran-4-ylamino)nicotinic acid, is prepared via microwave irradiation:

  • Reactants: 2,6-dichloro-5-fluoronicotinic acid, diisopropylethylamine (N-ethyl-N,N-diisopropylamine), tetrahydro-2H-pyran-4-amine hydrochloride.
  • Solvent: Acetonitrile.
  • Conditions: Heated at 130 °C under microwave irradiation for 21 hours.
  • Workup: Extraction with dichloromethane, washing with aqueous citric acid, water, and brine, drying over MgSO4.
  • Purification: Reverse phase chromatography using C-18 silica with water/acetonitrile/methanol eluents buffered with 0.1% formic acid.
  • Yield: Approximately 39% as a white solid.

This intermediate is pivotal for subsequent functionalization steps leading to the final compound.

Data Tables Summarizing Preparation Parameters

Parameter Details
Starting Material 2,6-Dichloro-5-fluoronicotinic acid
Key Reagents Boc-L-Proline, EDCI, DMAP, diisopropylethylamine, tetrahydro-2H-pyran-4-amine hydrochloride
Solvents 1,2-Dichloroethane, acetonitrile, dichloromethane
Reaction Conditions 0 °C to room temp for coupling; 130 °C microwave irradiation for intermediate formation
Purification Methods Column chromatography (PE:EA 30:1), reverse phase chromatography (C-18 silica)
Yields 65.6% (coupling step), 39% (microwave intermediate), 26.4% (final step)

Research Findings and Notes

  • The Boc protection strategy is essential to prevent amino group side reactions during synthesis, ensuring higher purity and yield of the final product.
  • Microwave-assisted synthesis accelerates reaction times and improves yields of key intermediates, demonstrating modern synthetic methodology advantages.
  • The stereochemistry at the chiral center is preserved throughout the synthesis, critical for the biological activity of the compound.
  • Purification by reverse phase chromatography ensures removal of polar impurities and unreacted starting materials, enhancing compound quality.

Q & A

Q. What spectroscopic methods are recommended for confirming the structural identity of this compound, and how should they be applied?

To confirm structural identity, employ a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy .

  • NMR : Use ¹H and ¹³C NMR to verify substituent positions, stereochemistry (e.g., the (R)-configuration of the ethoxy group), and Boc-protected amino groups. Compare chemical shifts with analogous pyridazine derivatives .
  • MS : High-resolution MS (HRMS) confirms the molecular formula by matching the observed [M+H]⁺ ion with theoretical values. Fragmentation patterns can validate the bis-Boc and ethoxy groups .
  • IR : Identify characteristic peaks for carbonyl (C=O, ~1700 cm⁻¹) and Boc-protected amines (N-H, ~3350 cm⁻¹) .

Q. How can reaction conditions be optimized for synthesizing this compound with high yield and purity?

Optimize via Design of Experiments (DoE) to systematically vary parameters:

  • Temperature : Test ranges (e.g., 60–100°C) to balance reaction rate and side-product formation.
  • Catalysts : Screen palladium or copper catalysts for coupling reactions involving the dichlorofluorophenyl group.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) may enhance nucleophilic substitution at the pyridazine core.
  • Protecting Group Stability : Monitor Boc deprotection under acidic conditions (e.g., TFA) to avoid premature cleavage .

Q. What chromatographic techniques are suitable for purity assessment, and how should they be validated?

Use HPLC and TLC for purity analysis:

  • HPLC : Employ a C18 reverse-phase column with UV detection (λ = 254 nm). Validate using spiked samples of known impurities (e.g., de-Boc byproducts) to establish retention times and resolution thresholds .
  • TLC : Silica gel plates with ethyl acetate/hexane mobile phases. Compare Rf values against synthetic intermediates to detect unreacted starting materials .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridazine core be achieved to modify biological activity?

Focus on directed ortho-metalation or protecting group strategies :

  • Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions on the pyridazine ring, followed by electrophilic quenching (e.g., alkyl halides) .
  • Protecting Groups : Temporarily mask the bis-Boc amino group with acid-labile groups (e.g., trityl) to enable selective etherification at the 5-position .

Q. How should researchers resolve contradictions in biological activity data across similar analogs?

Apply statistical meta-analysis and structure-activity relationship (SAR) modeling :

  • Meta-Analysis : Pool data from analogs (e.g., ethyl 4-(3-fluorophenyl)pyridazine derivatives) to identify trends in IC50 values. Use ANOVA to assess significance of substituent effects (e.g., dichloro vs. trifluoromethyl groups) .
  • SAR : Generate 3D-QSAR models using molecular descriptors (e.g., logP, polar surface area) to predict how structural modifications impact activity .

Q. What computational methods are effective for predicting reaction pathways and optimizing synthetic routes?

Combine density functional theory (DFT) and machine learning (ML) :

  • DFT : Calculate transition-state energies for key steps (e.g., SNAr at the pyridazine 5-position) to identify rate-limiting steps .
  • ML : Train models on reaction databases (e.g., USPTO) to predict optimal catalysts or solvents for etherification and Boc protection .

Q. How can comparative studies with structural analogs inform the design of derivatives with enhanced pharmacokinetic properties?

Conduct in vitro ADME profiling and cross-activity assays :

  • ADME : Compare metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 assays) of analogs with varying substituents (e.g., ethoxy vs. methoxy groups) .
  • Cross-Activity : Screen analogs against off-target receptors (e.g., kinase panels) to identify selectivity drivers. Use molecular docking to map interactions .

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